9-methoxy-4a-methyl-3,5,6,11-tetrahydro-2H-benzo[a]fluoren-4-one
Overview
Description
9-methoxy-4a-methyl-3,5,6,11-tetrahydro-2H-benzo[a]fluoren-4-one is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by its fused ring system, which includes a methoxy group and a methyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methoxy-4a-methyl-3,5,6,11-tetrahydro-2H-benzo[a]fluoren-4-one typically involves multiple steps, starting from simpler organic molecules. Common synthetic routes include:
Cyclization Reactions: These reactions are used to form the fused ring system of the compound. Specific catalysts and reaction conditions, such as temperature and pressure, are optimized to achieve high yields.
Methoxylation: Introduction of the methoxy group is achieved through reactions with methanol or other methoxy-containing reagents under acidic or basic conditions.
Methylation: The methyl group is introduced using methylating agents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
9-methoxy-4a-methyl-3,5,6,11-tetrahydro-2H-benzo[a]fluoren-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted analogs.
Scientific Research Applications
9-methoxy-4a-methyl-3,5,6,11-tetrahydro-2H-benzo[a]fluoren-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9-methoxy-4a-methyl-3,5,6,11-tetrahydro-2H-benzo[a]fluoren-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 7-methoxy-4a-methyl-1,2,3,4,4a,5,6,11-octahydro-chrysen-2-ol
- 7-methoxy-4a-methyl-4,4a,5,6,11,12-hexahydro-3H-chrysen-2-one
- 3,7-dihydroxy-9-methoxy-4a-methyl-4aH-benzo[c]
Uniqueness
9-methoxy-4a-methyl-3,5,6,11-tetrahydro-2H-benzo[a]fluoren-4-one is unique due to its specific fused ring structure and the presence of both methoxy and methyl groups
Properties
IUPAC Name |
9-methoxy-4a-methyl-3,5,6,11-tetrahydro-2H-benzo[a]fluoren-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O2/c1-19-9-8-15-14-7-6-13(21-2)10-12(14)11-16(15)17(19)4-3-5-18(19)20/h4,6-7,10H,3,5,8-9,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOABIOBWSXVKET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1=CCCC2=O)CC4=C3C=CC(=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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